Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it a valuable subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine core.
Functional Group Introduction:
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: It may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 8-benzyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other pyrido[2,3-d]pyrimidine derivatives. Similar compounds include:
Pyrido[2,3-d]pyrimidine-6-carboxylate Derivatives: These compounds share the same core structure but differ in the functional groups attached.
Benzyl-substituted Pyrido[2,3-d]pyrimidines: These compounds have a benzyl group attached to the core structure, similar to the compound .
Hydroxy-substituted Pyrido[2,3-d]pyrimidines: These compounds have a hydroxy group attached to the core structure.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 8-benzyl-5-hydroxy-2-methylsulfanyl-7-oxopyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-3-25-17(24)13-14(22)12-9-19-18(26-2)20-15(12)21(16(13)23)10-11-7-5-4-6-8-11/h4-9,22H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFVXQPUOCGAJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2N(C1=O)CC3=CC=CC=C3)SC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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